

Application Notes and Protocols for P110 Peptide in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

P110 is a cell-permeable heptapeptide that acts as a specific inhibitor of the interaction between Dynamin-related protein 1 (Drp1) and mitochondrial fission 1 protein (Fis1).[1][2] This interaction is a key step in the process of mitochondrial fission, the division of mitochondria.[3] [4] Under conditions of cellular stress, excessive mitochondrial fission can lead to mitochondrial dysfunction, increased production of reactive oxygen species (ROS), and ultimately, cell death. [5] By selectively blocking the Drp1-Fis1 interaction, P110 has been shown to inhibit aberrant mitochondrial fragmentation and exert protective effects in various cell culture models of disease, including neurodegenerative disorders and ischemia-reperfusion injury.[1][6]

These application notes provide detailed protocols for the use of P110 in cell culture, including methods for assessing its effects on mitochondrial morphology, ROS production, and apoptosis.

Data Presentation

Table 1: Effects of P110 Peptide on Gene and Protein Expression in SH-SY5Y Cells

Target	Concentrati on	Treatment Time	Fold Change (mRNA)	Fold Change (Protein)	Reference
APP	1 μΜ	48h	~1.5	Not significant	[7]
APP	10 μΜ	48h	Not significant	~0.5	[7]
BACE1	1 μΜ	48h	~1.8	Not significant	[7]
BACE1	10 μΜ	48h	~2.0	~0.6	[7]
Synaptophysi n	1 μΜ	48h	~1.5	Not specified	[7][8]
Synaptophysi n	10 μΜ	48h	~1.8	Not specified	[7][8]
LRP1	1 μΜ	48h	~1.4	Not significant	[7][8]
LRP1	10 μΜ	48h	~1.6	Not significant	[7][8]
ADAM10	10 μΜ	48h	Not specified	~1.5	[7]
Klotho	10 μΜ	48h	Not specified	~1.7	[7]

Table 2: Effect of P110 Peptide on Reactive Oxygen Species (ROS) Production in SH-SY5Y Cells

ROS Type	Concentration	Treatment Time	Fold Change vs. Control	Reference
Intracellular ROS (H2DCFDA)	1 μΜ	Not Specified	~0.6	[7][9]
Intracellular ROS (H2DCFDA)	10 μΜ	Not Specified	~0.5	[7][9]
Mitochondrial ROS (MitoSOX)	1 μΜ	Not Specified	~0.7	[7][9]
Mitochondrial ROS (MitoSOX)	10 μΜ	Not Specified	~0.6	[7][9]

Experimental Protocols P110 Peptide Handling and Stock Solution Preparation

Materials:

- Lyophilized P110 peptide (often supplied as a TFA salt)[10]
- Sterile, nuclease-free water or anhydrous dimethyl sulfoxide (DMSO)[11]
- Sterile, low-protein binding microcentrifuge tubes

Protocol:

- Reconstitution:
 - Before opening, allow the vial of lyophilized P110 to equilibrate to room temperature to prevent condensation.
 - For a stock solution in water, reconstitute the peptide in sterile, nuclease-free water to a concentration of 1 mg/mL.
 - For a stock solution in DMSO, use fresh, anhydrous DMSO to dissolve the peptide at a concentration of 50-100 mg/mL.[11][12] Note that hygroscopic DMSO can reduce

solubility.[12]

- Gently vortex or sonicate to ensure complete dissolution.[12]
- Storage:
 - Aliquoted stock solutions should be stored at -20°C for short-term storage (up to 1 month)
 or -80°C for long-term storage (up to 6 months).[12]
 - Avoid repeated freeze-thaw cycles.[12]

Cell Culture Treatment with P110 Peptide

Materials:

- Cultured cells of interest (e.g., SH-SY5Y, H9c2 cardiac myocytes)[7][12]
- Complete cell culture medium
- P110 peptide stock solution

Protocol:

- Seed cells in appropriate culture vessels (e.g., plates, chamber slides) and allow them to adhere and reach the desired confluency.
- On the day of treatment, dilute the P110 stock solution to the desired final concentration in pre-warmed complete cell culture medium. Effective concentrations typically range from 1 μM to 10 μM.[7]
- Remove the existing medium from the cells and replace it with the P110-containing medium.
- Incubate the cells for the desired treatment duration. Incubation times can range from 30 minutes to 48 hours, depending on the experimental endpoint.[7][13] For experiments involving the induction of cellular stress, P110 can be added as a pre-treatment before the stressor.[6]

Assessment of Mitochondrial Morphology

Materials:

- Cells cultured on glass coverslips or in imaging-compatible dishes
- Mitochondrial-specific fluorescent probe (e.g., MitoTracker™ Red CMXRos)
- Fixative solution (e.g., 4% paraformaldehyde in PBS)
- Mounting medium with DAPI
- Fluorescence microscope (confocal recommended for high-resolution imaging)[14]

Protocol:

- Treat cells with P110 as described in Protocol 2.
- During the last 15-30 minutes of incubation, add the mitochondrial fluorescent probe to the culture medium according to the manufacturer's instructions.
- Wash the cells gently with pre-warmed PBS.
- Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
- Wash the cells three times with PBS.
- Mount the coverslips onto glass slides using a mounting medium containing DAPI to counterstain the nuclei.
- Acquire images using a fluorescence microscope.
- Analysis: Quantify mitochondrial morphology using image analysis software (e.g., ImageJ/Fiji).[7] Parameters to analyze include mitochondrial length, circularity, and the degree of fragmentation (number of individual mitochondria per cell).[15]

Measurement of Reactive Oxygen Species (ROS) Production

Materials:

- Cells cultured in a black, clear-bottom 96-well plate
- Fluorescent ROS indicator dyes (e.g., CM-H2DCFDA for total cellular ROS, MitoSOX™ Red for mitochondrial superoxide)[7][16]
- Phenol red-free cell culture medium
- Fluorescence plate reader or fluorescence microscope

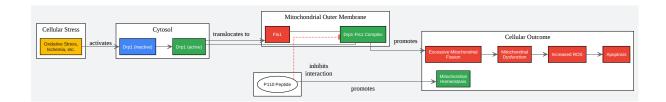
Protocol:

- Seed cells in a black, clear-bottom 96-well plate and treat with P110 as described in Protocol
 2.
- Towards the end of the treatment period, remove the medium and wash the cells with prewarmed, phenol red-free medium.
- Load the cells with the ROS indicator dye (e.g., 5-10 μM CM-H2DCFDA or 2.5-5 μM MitoSOX™ Red) in phenol red-free medium for 15-30 minutes at 37°C, protected from light.
- Wash the cells twice with phenol red-free medium.
- Add fresh phenol red-free medium to each well.
- Measure the fluorescence intensity using a fluorescence plate reader at the appropriate
 excitation/emission wavelengths (e.g., ~495/525 nm for H2DCFDA, ~510/580 nm for
 MitoSOX™ Red).[9] Alternatively, visualize and quantify fluorescence intensity on a per-cell
 basis using a fluorescence microscope.[7]

Apoptosis Assay using Annexin V/Propidium Iodide (PI) Staining

Materials:

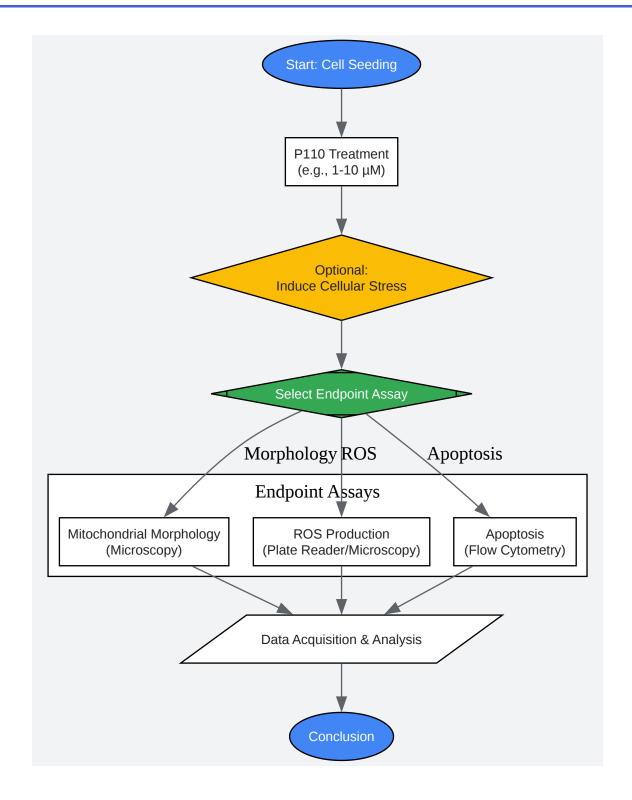
- Treated and untreated cells
- Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)[17]


- Phosphate-Buffered Saline (PBS)
- Flow cytometer

Protocol:

- Treat cells with P110 and/or an apoptosis-inducing agent as required for your experiment.
- Harvest both adherent and floating cells by trypsinization and centrifugation.
- Wash the cells twice with cold PBS and pellet them by centrifugation.[18]
- Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.[17]
- Transfer 100 μ L of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
- Add 5 μL of Annexin V-FITC and 5 μL of PI to the cell suspension.[17]
- Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[19]
- Add 400 μL of 1X Binding Buffer to each tube.[17]
- Analyze the cells by flow cytometry within one hour.[17]
 - Interpretation:
 - Annexin V-negative, PI-negative: Live cells
 - Annexin V-positive, PI-negative: Early apoptotic cells
 - Annexin V-positive, PI-positive: Late apoptotic/necrotic cells[20]

Mandatory Visualization



Click to download full resolution via product page

Caption: P110 peptide's mechanism of action in inhibiting mitochondrial fission.

Click to download full resolution via product page

Caption: General experimental workflow for studying the effects of P110 in cell culture.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Mitochondrial fission mediated by Drp1-Fis1 pathway and neurodegenerative diseases -PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Drp1/Fis1 interaction mediates mitochondrial dysfunction, bioenergetic failure and cognitive decline in Alzheimer's disease PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Drp1-Mediated Mitochondrial Fission Protein Interactome as an Emerging Core Player in Mitochondrial Dynamics and Cardiovascular Disease Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A novel Drp1 inhibitor diminishes aberrant mitochondrial fission and neurotoxicity PMC [pmc.ncbi.nlm.nih.gov]
- 6. alzdiscovery.org [alzdiscovery.org]
- 7. Therapeutic Potential of P110 Peptide: New Insights into Treatment of Alzheimer's Disease PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. TAT-P110/P110 peptide [novoprolabs.com]
- 11. selleckchem.com [selleckchem.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. researchgate.net [researchgate.net]
- 14. Protocol for evaluating mitochondrial morphology changes in response to CCCP-induced stress through open-source image processing software PMC [pmc.ncbi.nlm.nih.gov]
- 15. Protocol for evaluating mitochondrial morphology changes in response to CCCP-induced stress through open-source image processing software PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. ROS production and mitochondrial dysfunction driven by PU.1-regulated NOX4-p22phox activation in Aβ-induced retinal pigment epithelial cell injury PMC [pmc.ncbi.nlm.nih.gov]

- 17. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 18. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method PMC [pmc.ncbi.nlm.nih.gov]
- 19. Apoptosis Protocols | USF Health [health.usf.edu]
- 20. Inducing apoptosis using chemical treatment and acidic pH, and detecting it using the Annexin V flow cytometric assay | PLOS One [journals.plos.org]
- To cite this document: BenchChem. [Application Notes and Protocols for P110 Peptide in Cell Culture]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b612070#how-to-use-p110-peptide-in-cell-culture]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com